molecular formula C6H5N3 B8185218 6-Ethynylpyrimidin-4-amine

6-Ethynylpyrimidin-4-amine

Cat. No.: B8185218
M. Wt: 119.12 g/mol
InChI Key: YDTCZPCMPGWATG-UHFFFAOYSA-N
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Description

6-Ethynylpyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with an ethynyl group at the 6-position and an amino group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, which involves the reaction of 4-amino-6-iodopyrimidine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of 6-Ethynylpyrimidin-4-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Ethynylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Formation of pyrimidine-4-carboxylic acid derivatives.

    Reduction: Formation of tetrahydropyrimidine derivatives.

    Substitution: Formation of halogenated pyrimidine derivatives.

Scientific Research Applications

6-Ethynylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-Ethynylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The amino group can participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

    4-Amino-6-methylpyrimidine: Similar structure but with a methyl group instead of an ethynyl group.

    4-Amino-6-chloropyrimidine: Contains a chlorine atom at the 6-position.

    4-Amino-6-phenylpyrimidine: Features a phenyl group at the 6-position.

Uniqueness: 6-Ethynylpyrimidin-4-amine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and biological activity compared to its analogs. The ethynyl group can participate in click chemistry reactions, making it a valuable intermediate in synthetic organic chemistry.

Properties

IUPAC Name

6-ethynylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-3-6(7)9-4-8-5/h1,3-4H,(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTCZPCMPGWATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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